5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Chemical Structure and Key Properties The compound 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (referred to hereafter as Compound A) is a brominated dihydropyridine derivative with a tert-butoxyethyl substituent at the N1 position and a carboxylic acid group at the C3 position. Its molecular formula is C₁₂H₁₁BrNO₅ (calculated molecular weight: 329.13 g/mol) . Reported purity for commercial samples is ≥95% .
Characterization typically involves ¹H/¹³C NMR, HRMS-ESI, and melting point analysis .
Properties
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)19-9(15)6-14-5-7(13)4-8(10(14)16)11(17)18/h4-5H,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVDOSFSSYGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 2138236-26-5) is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that includes a bromine atom, a tert-butoxy group, and a dihydropyridine ring, which contribute to its potential therapeutic applications in medicinal chemistry.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein interactions. Its structural components allow it to engage in various biochemical pathways, making it a candidate for further studies in drug development.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic processes. The bromine atom and dihydropyridine ring are crucial for its interaction with target enzymes.
Protein Interactions
The compound's ability to modulate protein interactions has been explored, revealing its potential as an electrophile that can participate in various biochemical reactions. This property is particularly relevant in the context of metabolic disorders and drug resistance mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Metabolic Pathways : Research indicates that the compound may influence key metabolic pathways by modulating enzyme activity. For instance, it has been shown to inhibit certain enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Therapeutic Applications : The compound is being explored for its therapeutic potential in conditions such as diabetes and obesity due to its effects on metabolic enzymes .
Data Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is used in diverse applications, including enzyme inhibition, protein interaction studies, and as an electrophile in biochemical pathways. The tert-butoxy group influences its reactivity and stability, making it a candidate for drug development and enzyme modulation studies. Research is ongoing to elucidate its mechanisms of action at the molecular level, particularly concerning metabolic pathways.
Pharmaceutical Applications
2-oxo-3,4-dihydropyridine-5-carboxylates, which are related to this compound, are useful as therapeutic compounds, particularly in the treatment and prevention of TGR5 related diseases, such as Type 2 diabetes (T2D) and conditions associated with this disease, including lipid disorders, hypertension, obesity, and atherosclerosis . These compounds can act as agonists of TGR5 (G protein-coupled bile acid receptor 1), exerting their action locally in the intestine with low systemic exposure .
TGR5 agonists have the advantage of enhancing safety and the therapeutic index for potential chronic administration and can be used as a medicament for the treatment and prevention of TGR5 related diseases, such as metabolic and gastrointestinal diseases . Metabolic diseases include type II diabetes, obesity, dyslipidemia, hypercholesterolemia, and cardiovascular diseases .
Structural and Functional Similarities
Several compounds share structural or functional similarities with methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate. These include:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | Contains a benzofuran ring | Different ring structure affects reactivity |
| 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine | Features methoxy and silyl groups | Distinct functional groups influence solubility |
| Methyl 4-bromo-3-(tert-butoxycarbonyl)aminoacrylate | Includes an acrylate moiety | Different reactivity due to acrylate presence |
These compounds, like this compound, have unique chemical properties and reactivity patterns valuable for specialized applications in organic synthesis and medicinal chemistry.
Ongoing Research
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to Compound A:
Physicochemical Properties
- Solubility : Compound A’s tert-butoxyethyl group likely improves solubility in organic solvents (e.g., DCM, THF) compared to the simpler 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
- Stability : The tert-butoxy group may enhance stability against hydrolysis relative to esters (e.g., methyl or allyl derivatives) .
- Reactivity : The carboxylic acid at C3 allows for further functionalization (e.g., amidation, esterification), a feature shared with analogues like the carboxamide derivative .
Key Research Findings
- Synthetic Flexibility : The tert-butoxyethyl group in Compound A can be introduced via alkylation of the pyridine nitrogen, a strategy mirrored in the synthesis of tert-butyl carbamates .
- Crystallographic Behavior : Similar dihydropyridines (e.g., N-(3-Bromo-2-methylphenyl) derivatives) form planar structures with hydrogen-bonded dimers, which may influence crystallization efficiency .
Data Tables
Table 1: NMR Chemical Shifts (Selected Peaks)
Q & A
Q. What structural features make this compound a candidate for kinase inhibitor development?
- The pyridine-carboxylic acid scaffold mimics ATP-binding motifs in kinases. Bromine enhances hydrophobic interactions, while the Boc group allows modular derivatization. Test inhibitory activity against JAK2 or EGFR kinases using fluorescence polarization assays (IC50 < 1 µM target) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
